tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a cyano group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-cyano-2-methyl-3-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-cyano-2-(hydroxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-cyano-2-(chloromethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from other similar compounds and allows for specific applications in research and industry.
Properties
Molecular Formula |
C13H20N2O4 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-9(6-14)10(16)13(15,4)8-18-5/h9H,7-8H2,1-5H3 |
InChI Key |
WZWHQZDLPMCYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)COC |
Origin of Product |
United States |
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